2-(3-(Hydroxy(phenyl)methyl)phenyl)propanoic acid
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Overview
Description
Dihydro Ketoprofen (Mixture of Diastereomers) is a metabolite of Ketoprofen, a nonsteroidal anti-inflammatory drug (NSAID) commonly used for its analgesic and anti-inflammatory properties . The compound has the molecular formula C16H16O3 and a molecular weight of 256.30 . It is characterized by the presence of two diastereomers, which are stereoisomers that are not mirror images of each other .
Preparation Methods
The synthesis of Dihydro Ketoprofen (Mixture of Diastereomers) involves several steps. One of the key synthetic routes includes an aldol/enol-lactonization annulation mediated by titanium tetrachloride (TiCl4) and triethylamine (Et3N) to form the dihydrobenzofuranone core. This is followed by a pyrolytic aromatization to construct the 2-arylpropionic acid moiety. Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.
Chemical Reactions Analysis
Dihydro Ketoprofen (Mixture of Diastereomers) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
Dihydro Ketoprofen (Mixture of Diastereomers) has several scientific research applications:
Biology: The compound is studied for its biological activity and potential therapeutic effects.
Medicine: Research is conducted on its pharmacological properties and potential use in treating inflammatory conditions.
Mechanism of Action
The mechanism of action of Dihydro Ketoprofen (Mixture of Diastereomers) is similar to that of Ketoprofen. It exerts its effects by inhibiting the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins via the arachidonic acid pathway . This inhibition reduces inflammation, pain, and fever. The molecular targets and pathways involved include the COX-2 enzyme and the prostaglandin synthesis pathway .
Comparison with Similar Compounds
Dihydro Ketoprofen (Mixture of Diastereomers) can be compared with other similar compounds, such as:
Ketoprofen: The parent compound, which is also an NSAID with similar pharmacological properties.
Ibuprofen: Another NSAID with similar anti-inflammatory and analgesic effects.
Properties
IUPAC Name |
2-[3-[hydroxy(phenyl)methyl]phenyl]propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-11(16(18)19)13-8-5-9-14(10-13)15(17)12-6-3-2-4-7-12/h2-11,15,17H,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBVIDAVUDXDUPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)C(C2=CC=CC=C2)O)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473612 |
Source
|
Record name | Dihydroketoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59960-32-6 |
Source
|
Record name | Dihydroketoprofen | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80473612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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